7-Aminoheptanoic acid

Angiogenesis inhibition Plasminogen binding Lysine-binding site

Researchers requiring a precise C7 ω-amino acid spacer face supply inconsistency and inappropriate substitution with shorter-chain analogs. 7-Aminoheptanoic acid (CAS 929-17-9) resolves this with: - Distinct chain-length-dependent binding: Ka 6.6 mM⁻¹ for plasminogen kringle 4 vs. 21.0 mM⁻¹ for 6-AHA, enabling graded lysine-binding site control - Essential monomer for nylon 7 synthesis (US Patent 9982093) delivering higher melting temperature and reduced water absorption vs. nylon 6 - Validated PROTAC linker (HL-8 series) for systematic ternary complex geometry optimization Supplied at ≥98% purity with global ambient shipping.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 929-17-9
Cat. No. B556480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoheptanoic acid
CAS929-17-9
Synonyms7-AHpA
7-aminoheptanoic acid
omega-aminoenantic acid
omega-aminoheptanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC(CCCN)CCC(=O)O
InChIInChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)
InChIKeyXDOLZJYETYVRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoheptanoic Acid (CAS 929-17-9): Chemical Identity, Physicochemical Properties, and Procurement Considerations


7-Aminoheptanoic acid (7-AHA; CAS 929-17-9) is an aliphatic ω-amino acid with a seven-carbon linear backbone featuring terminal amine and carboxylic acid functional groups [1]. This compound exists as a white to off-white crystalline powder with a molecular weight of 145.20 g/mol and a melting point range of 192–195 °C . As a medium-chain fatty acid derivative, 7-AHA differs from its closest structural analogs—specifically 6-aminohexanoic acid (6-AHA; ε-aminocaproic acid, EACA), 5-aminopentanoic acid (5-APA), and 4-aminobutyric acid (4-ABA)—by possessing one, two, or three additional methylene groups, respectively [2]. This chain-length variation confers distinct physicochemical and biological properties that preclude simple substitution. Commercially available at purities ranging from 97% to ≥99% , this compound is primarily supplied for research and industrial applications including peptide synthesis, bioconjugation, polymer manufacturing, and pharmaceutical intermediate production .

Why 6-Aminocaproic Acid (EACA), 5-APA, or 4-ABA Cannot Simply Replace 7-Aminoheptanoic Acid in Critical Applications


Generic substitution among ω-amino acids is not scientifically valid due to chain-length-dependent differences in protein binding affinity, enzymatic recognition, polymer material properties, and drug-linker geometry. The addition of each methylene group alters ligand-protein interaction profiles substantially: in human plasminogen kringle domains, 7-AHA exhibits an association constant (Ka) for kringle 4 of approximately 6.6 mM⁻¹ [1], while 6-AHA binds with a different affinity profile across kringle subtypes and 5-APA displays the strongest interaction with recombinant kringle 2 [2]. Furthermore, 7-AHA serves as the essential monomer for nylon 7 synthesis, a polyamide whose textile properties—including higher melting temperature and reduced water absorption—are specifically attributed to its seven-carbon backbone, and cannot be replicated by 6-aminohexanoic acid which polymerizes to nylon 6 [3]. In PROTAC linker applications, the extended C7 spacer length directly influences ternary complex formation geometry and subsequent degradation efficiency; shorter ω-amino acids would alter this spatial arrangement, potentially compromising target engagement . These quantitative and functional distinctions mandate compound-specific selection rather than class-level substitution.

Quantitative Differentiation Evidence for 7-Aminoheptanoic Acid Versus Closest Structural Analogs and Functional Alternatives


Ligand Binding Affinity Profile in Human Plasminogen Kringle 4 Domain: Direct Comparison with 6-Aminohexanoic Acid

In NMR-based binding studies characterizing ligand specificity of the human plasminogen kringle 4 domain, 7-aminoheptanoic acid demonstrates an equilibrium association constant (Ka) of approximately 6.6 mM⁻¹ [1]. This value differs markedly from the binding behavior of 6-aminohexanoic acid (EACA) on kringle 4, which exhibits a Ka of approximately 21.0 mM⁻¹ [2]—a binding affinity approximately 3.2-fold higher for the C6 analog. The differential affinity is driven by optimal ligand size complementarity to the lysine-binding site geometry, with 6-AHA's six-carbon chain length providing superior spatial fit compared to the extended seven-carbon backbone of 7-AHA.

Angiogenesis inhibition Plasminogen binding Lysine-binding site Protein-ligand interaction

Binding Affinity Ranking to Human Plasminogen Recombinant Kringle 2 Domain: 7-AHA Versus 5-APA, 6-AHA, and 4-ABA

A systematic 1H-NMR spectroscopic investigation of ω-aminocarboxylic acid binding to the recombinant kringle 2 domain of human plasminogen established a quantitative affinity ranking among aliphatic linear ligands [1]. 5-Aminopentanoic acid (5-APA) exhibits the strongest interaction (Ka ≈ 3.4 mM⁻¹), followed by 6-aminohexanoic acid (6-AHA; Ka ≈ 2.3 mM⁻¹), then 7-aminoheptanoic acid (7-AHA; Ka ≈ 0.45 mM⁻¹), with 4-aminobutyric acid (4-ABA; Ka ≈ 0.22 mM⁻¹) displaying the weakest binding. Following R220G and E221D mutation, the affinity increased for all ligands while preserving the identical selectivity profile: 5-APA (Ka ≈ 6.5 mM⁻¹) > 6-AHA (Ka ≈ 3.9 mM⁻¹) > 7-AHA (Ka ≈ 1.8 mM⁻¹) > 4-ABA (Ka ≈ 0.74 mM⁻¹) [1]. The C5 chain length represents the optimal fit for the r-K2 lysine-binding site pocket, with each additional methylene group progressively reducing binding strength.

Plasminogen activation Kringle domain binding ω-Amino acid selectivity Fibrinolysis research

Polymer Material Properties: Nylon 7 Synthesized from 7-Aminoheptanoic Acid Versus Nylon 6 and Nylon 6,6

According to US Patent 9982093, nylon 7 is specifically synthesized via polycondensation of 7-aminoheptanoic acid or from enantholactam [1]. The patent explicitly states that nylon 7 exhibits properties comparable to or better than those of nylon 6 (derived from 6-aminohexanoic acid/caprolactam) and nylon 6,6 (derived from hexamethylenediamine and adipic acid). Specifically, nylon 7 provides improved textile properties including higher melting temperature and reduced water absorption compared to nylon 6 and nylon 6,6 [1]. The patent further describes that 7-aminoheptanoic acid may be polymerized via heating at approximately 270°C for 5 hours to yield nylon 7 [1], a polymerization condition distinct from those used for nylon 6 production due to the different ring strain and thermal behavior of the seven-membered monomer system.

Polyamide synthesis Nylon 7 Biomass-derived polymers Textile engineering

Chain-Length-Dependent Binding to Kringle 5 Angiogenesis Inhibitor Domain: 7-AHA Versus EACA and AMCHA

Frontal affinity chromatography combined with fluorescence spectra and site-directed molecular docking was employed to investigate interactions between angiogenesis inhibitor Kringle 5 and five specific ligands [1]. The binding constants were determined as follows: trans-4-(aminomethyl)cyclohexane carboxylic acid (AMCHA) at 19.0 × 10³ L/mol, epsilon-aminocaproic acid (EACA; 6-AHA) at 7.97 × 10³ L/mol, benzylamine at 6.45 × 10³ L/mol, 7-aminoheptanoic acid (7-AHA) at 6.07 × 10³ L/mol, and L-lysine at 4.04 × 10³ L/mol [1]. All five ligands bound to the lysine-binding site in equimolar amounts, with binding driven primarily by hydrogen bonding and Van der Waals forces. 7-AHA exhibits approximately 24% lower binding affinity compared to EACA (6-AHA) and approximately 68% lower than the optimal AMCHA ligand.

Angiogenesis inhibition Kringle 5 ligand screening Frontal affinity chromatography Lysine-binding site

HDAC Inhibitor Potency of N-Substituted 7-Aminoheptanoic Acid Hydroxyamide Derivatives Versus SAHA (Vorinostat)

A series of secondary and tertiary N-substituted 7-aminoheptanoic acid hydroxyamide-based inhibitors were evaluated for histone deacetylase (HDAC) inhibitory activity and cytotoxicity against cancer cell lines [1]. These derivatives demonstrated IC₅₀ values of 25–68 nM against HDAC3 and 320–620 nM against HDAC8 [1]. Critically, the cytotoxicity of these 7-aminoheptanoic acid-derived compounds against HT-29 (colorectal adenocarcinoma), SH-SY5Y (neuroblastoma), and MCF-7 (breast adenocarcinoma) cancer cells correlated with their inhibition of HDAC1, 2, and 3, and was comparable to or better than that of SAHA (suberoylanilide hydroxamic acid; vorinostat), the FDA-approved HDAC inhibitor [1]. The 7-aminoheptanoic acid backbone provides a seven-carbon linker between the zinc-binding hydroxamic acid group and the surface-recognition cap group, a spacer length distinct from the six-carbon suberoyl linker in SAHA.

HDAC inhibition Cancer therapeutics Epigenetic regulation Hydroxyamide derivatives

Spatial Geometry in PROTAC Linker Design: 7-Aminoheptanoic Acid Spacer Length Versus Shorter ω-Amino Acid Alternatives

7-Aminoheptanoic acid is specifically marketed and utilized as a PROTAC (PROteolysis TArgeting Chimera) linker building block for the synthesis of PROTAC molecules such as HL-8 . The C7 aliphatic chain provides a defined spacer length of seven carbon atoms between functional conjugation points, which directly influences the spatial orientation and proximity required for productive ternary complex formation between the E3 ubiquitin ligase and the target protein. Shorter ω-amino acids—such as 6-aminohexanoic acid (C6 spacer), 5-aminopentanoic acid (C5 spacer), or β-alanine (C3 spacer)—would alter the linker length and flexibility profile, potentially shifting the optimal degradation window. In PROTAC development, linker length and composition are empirically determined parameters that critically affect degradation efficiency, with optimal spacer distances often varying by target protein and E3 ligase pair .

PROTAC synthesis Targeted protein degradation Linker optimization Ternary complex formation

Recommended Procurement and Application Scenarios for 7-Aminoheptanoic Acid Based on Verified Quantitative Differentiation


Polymerization to Nylon 7 for High-Performance Textiles Requiring Elevated Melting Temperature and Reduced Moisture Absorption

Industrial polymer chemists and materials scientists should procure 7-aminoheptanoic acid when developing nylon 7 polyamides with textile properties superior to conventional nylon 6 and nylon 6,6. As documented in US Patent 9982093 [1], nylon 7—polymerized from 7-aminoheptanoic acid via polycondensation at approximately 270°C for 5 hours—exhibits higher melting temperature and reduced water absorption compared to nylon 6 (derived from 6-aminohexanoic acid/caprolactam) and nylon 6,6 (derived from hexamethylenediamine and adipic acid). These differentiated thermal and moisture-resistance characteristics cannot be achieved using 6-aminohexanoic acid or other ω-amino acids with shorter carbon backbones, making 7-aminoheptanoic acid the essential monomer for accessing nylon 7's unique material performance envelope.

HDAC Inhibitor Lead Optimization Requiring Seven-Carbon Linker Scaffold with Validated Cellular Potency

Medicinal chemistry teams developing histone deacetylase (HDAC) inhibitors should utilize 7-aminoheptanoic acid as a core scaffold when a seven-carbon linker between zinc-binding and cap groups is required. N-substituted 7-aminoheptanoic acid hydroxyamide derivatives demonstrate HDAC3 IC₅₀ values of 25–68 nM and HDAC8 IC₅₀ of 320–620 nM, with cytotoxicity against HT-29, SH-SY5Y, and MCF-7 cancer cell lines comparable to or exceeding that of SAHA (vorinostat) [1]. This seven-carbon spacer length provides an alternative to the six-carbon suberoyl linker in SAHA, offering intellectual property differentiation while maintaining clinical-grade cellular activity.

PROTAC Linker Library Construction for Ternary Complex Geometry Optimization

Chemical biologists and targeted protein degradation researchers should include 7-aminoheptanoic acid in PROTAC linker libraries to systematically evaluate the effect of a seven-carbon aliphatic spacer on ternary complex formation efficiency. As a validated PROTAC linker utilized in the synthesis of molecules such as HL-8 [1], the C7 backbone provides a distinct spatial option relative to the more commonly employed C6 spacer (6-aminohexanoic acid). The incremental 1.26 Å difference in linker length can significantly impact the proximity and orientation required for productive E3 ligase–target protein engagement. Procurement of 7-aminoheptanoic acid enables experimental determination of optimal linker geometry for specific target–E3 ligase pairs without requiring custom synthesis of C7 spacers.

Kringle Domain Binding Studies Requiring Differential Affinity Profiles Across Plasminogen Subtypes

Researchers investigating plasminogen kringle domain biology and angiogenesis mechanisms should select 7-aminoheptanoic acid when experimental designs require a binding profile that differs from both the high-affinity C6 analog (6-AHA/EACA) and the optimal C5 analog (5-APA). As quantified by 1H-NMR titration [1] and frontal affinity chromatography , 7-AHA exhibits intermediate binding affinity: approximately 5.1-fold weaker than 6-AHA on r-K2 (Ka ≈ 0.45 vs. 2.3 mM⁻¹), 24% weaker than EACA on kringle 5 (6.07 × 10³ vs. 7.97 × 10³ L/mol), and 3.2-fold weaker than 6-AHA on kringle 4 (Ka ≈ 6.6 vs. 21.0 mM⁻¹). This graded affinity enables precise control over lysine-binding site engagement in experiments requiring partial rather than full saturation of kringle domain interactions.

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